Cas no 1251567-85-7 (N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide)

N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide structure
1251567-85-7 structure
Product name:N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
CAS No:1251567-85-7
MF:C24H28N4O4
MW:436.503525733948
CID:5790544
PubChem ID:49664428

N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • F3406-6786
    • 1251567-85-7
    • N-(3,4-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
    • AKOS024484885
    • N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
    • VU0624108-1
    • N-(3,4-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
    • Inchi: 1S/C24H28N4O4/c1-16-5-4-6-18(13-16)23-26-24(32-27-23)17-9-11-28(12-10-17)15-22(29)25-19-7-8-20(30-2)21(14-19)31-3/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,25,29)
    • InChI Key: OKAFTQGZSHLHCQ-UHFFFAOYSA-N
    • SMILES: O1C(C2CCN(CC(NC3C=CC(=C(C=3)OC)OC)=O)CC2)=NC(C2C=CC=C(C)C=2)=N1

Computed Properties

  • Exact Mass: 436.21105539g/mol
  • Monoisotopic Mass: 436.21105539g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89.7Ų
  • XLogP3: 3.6

N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3406-6786-2mg
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
2mg
$59.0 2023-09-10
Life Chemicals
F3406-6786-4mg
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
4mg
$66.0 2023-09-10
Life Chemicals
F3406-6786-1mg
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
1mg
$54.0 2023-09-10
Life Chemicals
F3406-6786-2μmol
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-6786-3mg
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
3mg
$63.0 2023-09-10
Life Chemicals
F3406-6786-5mg
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
5mg
$69.0 2023-09-10
Life Chemicals
F3406-6786-5μmol
N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251567-85-7
5μmol
$63.0 2023-09-10

N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide Related Literature

Additional information on N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Recent Advances in the Study of N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS: 1251567-85-7)

The compound N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide (CAS: 1251567-85-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have highlighted the compound's unique structural features, which include a 1,2,4-oxadiazole ring and a piperidine moiety. These structural elements are known to contribute to its bioactivity, particularly in modulating specific biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for certain G protein-coupled receptors (GPCRs), suggesting its potential as a lead compound for the development of novel therapeutics for neurological disorders.

In terms of synthesis, researchers have developed more efficient and scalable methods for producing N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide. A recent paper in Organic & Biomolecular Chemistry described a novel catalytic approach that reduces the number of synthetic steps while improving yield and purity. This advancement is particularly important for facilitating future preclinical and clinical studies.

Pharmacological evaluations have revealed promising results. In vitro studies using cell-based assays have shown that the compound exhibits potent inhibitory effects on specific inflammatory pathways, with an IC50 value in the nanomolar range. Furthermore, in vivo studies using animal models of chronic pain have demonstrated its efficacy in reducing pain responses without significant adverse effects, positioning it as a potential candidate for the treatment of neuropathic pain.

Despite these promising findings, challenges remain. The compound's pharmacokinetic properties, including its metabolic stability and bioavailability, require further optimization. Recent research has focused on structural modifications to address these limitations while maintaining its therapeutic efficacy. Additionally, toxicological studies are ongoing to ensure its safety profile meets regulatory standards for human use.

In conclusion, N-(3,4-dimethoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide represents a promising candidate for drug development, with potential applications in neurology and inflammation. Continued research efforts are needed to fully elucidate its mechanism of action and to advance its development toward clinical trials. The compound's unique chemical structure and biological activity make it a valuable subject for further investigation in the field of medicinal chemistry.

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